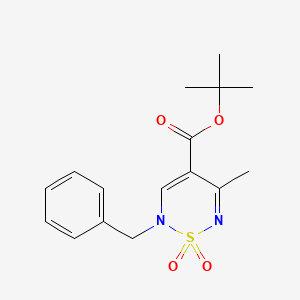

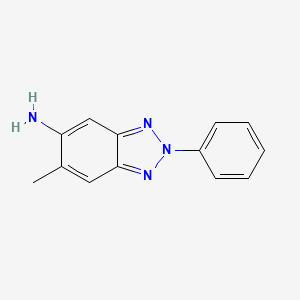

6-Methyl-2-phenylbenzotriazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. It can easily introduce benzotriazole into a molecule through a variety of reactions, activate it towards numerous transformations, and is sufficiently stable during the course of reactions .Molecular Structure Analysis

The molecular structure analysis of 6-Methyl-2-phenylbenzotriazol-5-amine would require advanced techniques such as Raman spectroscopy, mass spectrometry, and high-performance liquid chromatography .Chemical Reactions Analysis

Benzotriazole methodology has attracted attention due to its versatility in organic synthesis. It can introduce benzotriazole into molecules through a variety of reactions, activate molecules towards numerous transformations, and remain stable during the course of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2-phenylbenzotriazol-5-amine would depend on its molecular structure and composition. These properties could include color, density, hardness, and others .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Compounds similar to 6-Methyl-2-phenylbenzotriazol-5-amine, like 2-(4-aminophenyl)benzothiazoles, have been evaluated for their potent antitumor properties. These compounds have shown selective cytotoxicity against certain carcinoma cell lines, including breast and ovarian cancer cells, and have been considered for clinical evaluation due to their manageable side effects and ability to induce cytochrome P 450 1A1 protein expression in sensitive carcinoma cells, which is crucial for their antitumor specificity (Bradshaw et al., 2002).

Synthetic Applications

The synthesis of polysubstituted amidines from imidoylbenzotriazoles demonstrates the utility of compounds like 6-Methyl-2-phenylbenzotriazol-5-amine in organic synthesis. Microwave-assisted reactions facilitate the production of these amidines, highlighting the efficiency and versatility of this chemical class in synthetic applications (Katritzky et al., 2006).

Antimicrobial Activities

Derivatives of 1,2,4-Triazole, which can be synthesized from compounds related to 6-Methyl-2-phenylbenzotriazol-5-amine, have shown promising antimicrobial activities. This research outlines the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Optical Properties

Research into the synthesis and optical properties of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, related to the chemical structure of 6-Methyl-2-phenylbenzotriazol-5-amine, provides insights into the material science applications of these compounds, particularly in the development of polymers with specific optical properties (Takagi et al., 2013).

Chelating Agents

The development of new ligands for metal complexes, incorporating structures related to 6-Methyl-2-phenylbenzotriazol-5-amine, showcases the application of these compounds in inorganic chemistry. These ligands support the formation of copper(II) paddlewheel-like structures, indicating their potential in designing new coordination compounds with specific properties (Gomila et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study and application of 6-Methyl-2-phenylbenzotriazol-5-amine could involve further exploration of its synthesis, properties, and potential uses. This could include the development of new methodologies for its synthesis, detailed analysis of its properties, and exploration of its potential applications .

Eigenschaften

IUPAC Name |

6-methyl-2-phenylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-9-7-12-13(8-11(9)14)16-17(15-12)10-5-3-2-4-6-10/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGZELOHCKIVPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-phenylbenzotriazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)